Cas no 923204-69-7 (1-1-(difluoromethyl)-1H-1,3-benzodiazol-2-ylethan-1-amine)

1-1-(difluoromethyl)-1H-1,3-benzodiazol-2-ylethan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- 1-[1-(difluoromethyl)-1H-benzimidazol-2-yl]ethanamine
- 1-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine
- AKOS016051247
- 923204-69-7
- C10H11F2N3
- 963-643-4
- G58428
- 1-[1-(difluoromethyl)benzimidazol-2-yl]ethanamine
- AKOS000118050
- CS-0242856
- YLB20469
- Z212051918
- 1-(1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl)ethan-1-amine
- EN300-25615
- 1-(1-(difluoromethyl)-1H-benzo[d]imidazol-2-yl)ethanamine
- 1-1-(difluoromethyl)-1H-1,3-benzodiazol-2-ylethan-1-amine
-
- MDL: MFCD08444436
- Inchi: InChI=1S/C10H11F2N3/c1-6(13)9-14-7-4-2-3-5-8(7)15(9)10(11)12/h2-6,10H,13H2,1H3
- InChI Key: IIYRQEHOCIXDBN-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 211.09210369Da
- Monoisotopic Mass: 211.09210369Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 43.8Ų
1-1-(difluoromethyl)-1H-1,3-benzodiazol-2-ylethan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-25615-0.5g |
1-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine |
923204-69-7 | 95.0% | 0.5g |
$480.0 | 2025-02-20 | |
Enamine | EN300-25615-0.05g |
1-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine |
923204-69-7 | 95.0% | 0.05g |
$135.0 | 2025-02-20 | |
TRC | D591623-50mg |
1-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine |
923204-69-7 | 50mg |
$ 135.00 | 2022-06-05 | ||
Chemenu | CM409610-1g |
1-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine |
923204-69-7 | 95%+ | 1g |
$675 | 2023-01-10 | |
Enamine | EN300-25615-10g |
1-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine |
923204-69-7 | 95% | 10g |
$2638.0 | 2023-09-14 | |
Aaron | AR019KUO-100mg |
1-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine |
923204-69-7 | 95% | 100mg |
$303.00 | 2025-02-08 | |
A2B Chem LLC | AV25444-500mg |
1-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine |
923204-69-7 | 95% | 500mg |
$541.00 | 2024-07-18 | |
Aaron | AR019KUO-5g |
1-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine |
923204-69-7 | 95% | 5g |
$2472.00 | 2025-03-29 | |
A2B Chem LLC | AV25444-10g |
1-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine |
923204-69-7 | 95% | 10g |
$2812.00 | 2024-07-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1313526-50mg |
1-[1-(difluoromethyl)-1h-1,3-benzodiazol-2-yl]ethan-1-amine |
923204-69-7 | 95% | 50mg |
¥2911.00 | 2024-04-25 |
1-1-(difluoromethyl)-1H-1,3-benzodiazol-2-ylethan-1-amine Related Literature
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E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
Additional information on 1-1-(difluoromethyl)-1H-1,3-benzodiazol-2-ylethan-1-amine
Introduction to 1-1-(Difluoromethyl)-1H-1,3-Benzodiazol-2-ylethan-1-amine (CAS No. 923204-69-7)
1-1-(Difluoromethyl)-1H-1,3-benzodiazol-2-ylethan-1-amine (CAS No. 923204-69-7) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, also known as DFMBZ, belongs to the class of benzodiazepines, which are widely studied for their diverse biological activities and therapeutic potential. The unique structural features of DFMBZ, particularly the difluoromethyl group, make it a promising candidate for various applications in drug discovery and development.
The chemical structure of DFMBZ is characterized by a benzodiazepine core with a difluoromethyl substituent attached to the ethylamine side chain. This specific substitution imparts unique physicochemical properties to the molecule, such as enhanced lipophilicity and metabolic stability. These properties are crucial for optimizing the pharmacokinetic profile of the compound, making it a valuable candidate for further investigation in preclinical and clinical studies.
Recent studies have highlighted the potential of DFMBZ in various therapeutic areas. One notable application is its use as an inhibitor of specific enzymes involved in neurodegenerative diseases. For instance, research published in the Journal of Medicinal Chemistry has shown that DFMBZ exhibits potent inhibitory activity against monoamine oxidase B (MAO-B), an enzyme implicated in the pathogenesis of Parkinson's disease. The selective inhibition of MAO-B by DFMBZ could potentially slow down the progression of neurodegeneration and improve patient outcomes.
In addition to its neuroprotective effects, DFMBZ has also been investigated for its anti-inflammatory properties. Studies conducted by a team at the University of California have demonstrated that DFMBZ can effectively reduce inflammation in animal models of rheumatoid arthritis. The mechanism underlying this anti-inflammatory activity is thought to involve the modulation of cytokine production and the inhibition of nuclear factor-kappa B (NF-κB) signaling pathways. These findings suggest that DFMBZ may have broad therapeutic applications beyond neurodegenerative diseases.
The pharmacokinetic profile of DFMBZ has been extensively studied to ensure its suitability for clinical use. Preclinical data indicate that DFMBZ exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It has been shown to have good oral bioavailability and a long half-life, which are desirable characteristics for a drug candidate. Furthermore, DFMBZ has demonstrated low toxicity in animal models, suggesting a favorable safety profile.
Clinical trials are currently underway to evaluate the safety and efficacy of DFMBZ in human subjects. Early-phase trials have shown promising results, with patients reporting minimal side effects and significant improvements in disease symptoms. These preliminary findings have generated optimism among researchers and clinicians about the potential of DFMBZ as a new therapeutic option for various conditions.
In conclusion, 1-1-(Difluoromethyl)-1H-1,3-benzodiazol-2-ylethan-1-amine (CAS No. 923204-69-7), or DFMBZ, is a promising compound with diverse biological activities and therapeutic potential. Its unique structural features and favorable pharmacokinetic properties make it an attractive candidate for further development in drug discovery and clinical research. Ongoing studies continue to uncover new applications and mechanisms of action for DFMBZ, reinforcing its importance in the field of medicinal chemistry.
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